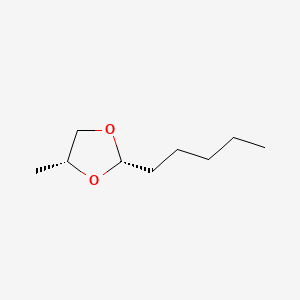

cis-4-Methyl-2-pentyl-1,3-dioxolane

Description

Overview of 1,3-Dioxolane (B20135) Core Structure and its Chemical Properties

The foundational structure of the compounds discussed herein is the 1,3-dioxolane ring. This five-membered heterocycle contains two oxygen atoms at positions 1 and 3, and is derived from the reaction of a carbonyl compound with a 1,2-diol, typically ethylene (B1197577) glycol. quimicaorganica.orgchemtube3d.com This structure is a cyclic acetal (B89532). nih.govchemicalbook.com

The 1,3-dioxolane ring is generally stable under neutral or basic conditions. rsc.org However, it is susceptible to hydrolysis under acidic conditions, a property that is fundamental to its use as a protecting group. wikipedia.org This reaction regenerates the original carbonyl compound and the diol. wikipedia.org The stability of cyclic acetals like 1,3-dioxolanes is notably greater than that of their acyclic counterparts. chemtube3d.com

Table 1: General Properties of 1,3-Dioxolane

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆O₂ |

| Molar Mass | 74.08 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 75-78 °C |

| Melting Point | -95 °C |

| Density | ~1.06 g/mL at 20 °C |

| Solubility | Miscible with water and many organic solvents |

Data sourced from multiple references. nih.govwikipedia.orgchemeo.com

The cis-4-Methyl-2-pentyl-1,3-dioxolane Isomer in Context of Dioxolane Derivatives

This compound is a specific derivative of the 1,3-dioxolane core. nih.gov Its structure features a methyl group at the 4th position and a pentyl group at the 2nd position of the dioxolane ring. The "cis" designation indicates that the methyl group and the pentyl group are on the same side of the ring. This compound belongs to the class of organic compounds known as 1,3-dioxolanes. foodb.ca

The substituents on the dioxolane ring significantly influence the compound's physical and chemical properties. For instance, the presence of the pentyl and methyl groups increases the molecular weight and affects properties like boiling point and solubility compared to the parent 1,3-dioxolane.

Table 2: Properties of 4-Methyl-2-pentyl-1,3-dioxolane (B74465)

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₂ |

| Molar Mass | 158.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Mild, fruity, pear-like |

| Boiling Point | 82 °C at 18 mmHg |

| Solubility | Slightly soluble in water; soluble in organic solvents and oils |

Data sourced from multiple references. nih.govchemicalbook.com

The stereochemistry of dioxolane derivatives is a critical aspect, as different isomers can exhibit distinct biological activities. nih.gov The "cis" and "trans" isomers of 4-methyl-2-pentyl-1,3-dioxolane are stereoisomers, differing in the spatial arrangement of the substituents on the ring. nist.gov

Historical Development and Evolution of Research in Cyclic Acetal Chemistry

The study of acetals dates back to the 19th century, with significant advancements in the understanding of their formation and reactivity occurring over the decades. The development of methods for creating cyclic acetals from aldehydes or ketones and alkylene oxides was a notable step forward. acs.org The use of cyclic acetals as protecting groups became a cornerstone of modern organic synthesis, allowing for complex molecules to be built with greater control and efficiency. wikipedia.org Early research focused on the fundamental mechanisms of acetal formation, often catalyzed by acids. quimicaorganica.org Over time, the scope of research expanded to include the synthesis of a wide variety of substituted dioxolanes and the investigation of their properties.

Current Research Landscape and Future Directions for 1,3-Dioxolane Derivatives

Contemporary research on 1,3-dioxolane derivatives is vibrant and multifaceted. Scientists are exploring their potential in various fields, driven by the versatility of the dioxolane scaffold.

One significant area of investigation is the development of new synthetic methodologies, including greener and more efficient catalytic systems for the preparation of dioxolanes. researchgate.net This includes the use of novel catalysts to facilitate the reaction between epoxides and carbon dioxide to form dioxolanones. researchgate.net

Furthermore, 1,3-dioxolane derivatives are being actively studied for their biological activities. Research has shown that certain derivatives possess antibacterial and antifungal properties. nih.gov For example, some synthesized 1,3-dioxolane derivatives have displayed significant activity against various bacterial and fungal strains. nih.gov Other studies have focused on their potential as modulators of multidrug resistance in cancer cells. nih.gov

The application of 1,3-dioxolanes is also expanding into materials science and industry. They are used as solvents, in the formulation of battery electrolytes, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. rsc.orgsilverfernchemical.com Specifically, their low viscosity, high solvency, and chemical stability make them valuable in coatings, adhesives, and as stabilizers for chlorinated solvents. silverfernchemical.com The use of bio-based dioxolane derivatives as green solvents is also a promising area of research. rsc.org

Future research will likely continue to focus on the synthesis of novel dioxolane derivatives with tailored properties for specific applications, including the development of new pharmaceuticals, advanced materials, and environmentally benign chemical processes. The exploration of the structure-activity relationships of these compounds will remain a key driver of innovation in this field. nih.gov

Structure

3D Structure

Properties

CAS No. |

26563-74-6 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(2S,4R)-4-methyl-2-pentyl-1,3-dioxolane |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 |

InChI Key |

GWMSIWCZZKMUQM-BDAKNGLRSA-N |

Isomeric SMILES |

CCCCC[C@H]1OC[C@H](O1)C |

Canonical SMILES |

CCCCCC1OCC(O1)C |

Origin of Product |

United States |

Stereochemical Investigations and Conformational Analysis of Cis 4 Methyl 2 Pentyl 1,3 Dioxolane

Analysis of Chiral Centers and Potential Stereoisomeric Forms of Dioxolanes

The 1,3-dioxolane (B20135) molecule, when substituted at the 2 and 4 positions, possesses two chiral centers, which are the carbon atoms at these positions. google.com This chirality leads to the possibility of multiple stereoisomers. Specifically, the presence of two asymmetric carbons allows for the existence of two racemic forms, which are pairs of enantiomers (non-superimposable mirror images). google.com These racemic pairs correspond to the cis and trans configurations of the substituents. Therefore, for a 2,4-disubstituted 1,3-dioxolane, a total of four optical isomers are possible. google.com

In the case of cis-4-Methyl-2-pentyl-1,3-dioxolane, the two chiral carbons are C2 (bonded to the pentyl group) and C4 (bonded to the methyl group). The cis designation indicates that the methyl and pentyl groups are on the same side of the dioxolane ring. This configuration can exist as a pair of enantiomers: (2S,4R)-4-Methyl-2-pentyl-1,3-dioxolane and (2R,4S)-4-Methyl-2-pentyl-1,3-dioxolane.

Distinction and Significance of cis/trans Isomerism in 1,3-Dioxolane Systems

The relative orientation of substituents on the 1,3-dioxolane ring gives rise to cis and trans diastereomers. In the cis isomer, the substituents at the C2 and C4 positions are on the same side of the ring, while in the trans isomer, they are on opposite sides. google.com The stability of these isomers can be influenced by the nature of the substituents. For instance, in 2,4-dimethyl-1,3-dioxolane, the cis isomer is the more stable form. rsc.org However, this is not always the case, as seen with 4-methoxycarbonyl-2-methyl-1,3-dioxolane, where the trans isomer is favored. rsc.org

Studies on the equilibration of diastereoisomers in 2,4-dialkyl-substituted 1,3-dioxolanes have shown that the energy differences between cis and trans isomers are generally small. datapdf.comacs.org Thermodynamic parameters for the cis-trans equilibrium in some 2,4-disubstituted 1,3-dioxolanes have been evaluated, indicating that the equilibrium is often close to a 60:40 ratio of cis to trans. researchgate.net This suggests a high degree of flexibility in the five-membered ring. datapdf.comacs.org

Methodologies for Determining Enantiomeric Purity and Enantiomeric Excess (ee)

Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is crucial in many areas of chemistry. Enantiomeric excess is a measure of the predominance of one enantiomer over the other and is a key indicator of the success of an asymmetric synthesis. thieme-connect.demasterorganicchemistry.com

Several methods are employed to determine the enantiomeric purity of chiral compounds like this compound. These techniques can be broadly categorized as follows:

Chiral Chromatography: This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The differential interaction of the enantiomers with the CSP leads to their separation, allowing for their quantification.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different NMR spectra, and the integration of the signals corresponding to each diastereomer can be used to determine the enantiomeric ratio. nih.gov A new boric acid with a bridged structure has been shown to be an effective CDA for the enantiodiscrimination of various diols, which are precursors to dioxolanes. nih.gov

Polarimetry: This classical method measures the optical rotation of a sample. The observed rotation is proportional to the concentration of the chiral substance and its specific rotation. The enantiomeric excess can be calculated by comparing the observed rotation of the mixture to the specific rotation of the pure enantiomer. masterorganicchemistry.com

The choice of method depends on factors such as the nature of the compound, the required accuracy, and the availability of instrumentation. For instance, an efficient protocol for synthesizing enantiopure β-hydroxy-1,3-dioxolanes with up to >99% ee has been developed using asymmetric hydrogenation, highlighting the importance of accurate ee determination. nih.gov

Conformational Dynamics of the Five-Membered Dioxolane Ring System

The five-membered 1,3-dioxolane ring is not planar and exhibits conformational flexibility. The two primary conformations are the "envelope" (or "half-chair") and "twist" forms. datapdf.comnih.gov In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The conformational dynamics of the 1,3-dioxolane ring are of significant interest due to the widespread occurrence of this ring system in natural products. datapdf.comacs.org The introduction of substituents on the ring influences the conformational equilibrium. Studies have shown that the 1,3-dioxolane ring is highly flexible, and the energy barriers between different conformations are generally low. datapdf.comacs.org This flexibility is a key characteristic of five-membered ring systems.

Elucidation of Intermolecular Interactions and Solid-State Structural Analysis of Dioxolane Scaffolds

The study of intermolecular interactions is crucial for understanding the properties of molecular crystals. exlibrisgroup.com In the solid state, molecules of this compound will pack in a specific arrangement determined by a balance of attractive and repulsive forces. These interactions can include van der Waals forces and, in some cases, weak hydrogen bonds.

Reaction Mechanisms and Reactivity of Cis 4 Methyl 2 Pentyl 1,3 Dioxolane and Analogs

Hydrolytic Stability and Mechanism under Varying pH Conditions

The stability of the 1,3-dioxolane (B20135) ring is highly dependent on the pH of the surrounding medium. Generally, dioxolanes are stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions. organic-chemistry.org This acid-catalyzed hydrolysis is a reversible process that leads to the cleavage of the acetal (B89532) and the regeneration of the parent carbonyl compound and diol. wikipedia.org

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to form a hemiacetal, which subsequently breaks down to yield the final products. The rate of hydrolysis is influenced by the substitution pattern on the dioxolane ring, with electron-donating groups at the C2 position generally increasing the rate of reaction by stabilizing the oxocarbenium ion intermediate. cdnsciencepub.com

Conversely, under basic conditions, the 1,3-dioxolane ring is generally stable and unreactive. This stability makes the dioxolane group a useful protecting group for carbonyl functionalities in organic synthesis when reactions need to be carried out under basic or nucleophilic conditions. organic-chemistry.org

A comparison of the hydrolytic stability of 1,3-dioxolanes and their six-membered counterparts, 1,3-dioxanes, reveals that five-membered rings tend to hydrolyze more readily. cdnsciencepub.com This difference in reactivity is attributed to the greater ring strain in the five-membered dioxolane ring, which is relieved upon ring opening.

Ring-Opening Reactions and Subsequent Chemical Transformations

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo a variety of ring-opening reactions, leading to diverse chemical transformations. These reactions are often initiated by electrophiles or Lewis acids, which activate the acetal for nucleophilic attack.

Acid-catalyzed ring-opening in the presence of nucleophiles other than water can lead to the formation of a range of functionalized products. For instance, reaction with alcohols can lead to the formation of mixed acetals. The regioselectivity of ring opening in unsymmetrically substituted dioxolanes is a key consideration in these reactions. researchgate.net

Reductive cleavage of the 1,3-dioxolane ring is another important transformation. Reagents such as lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) can reductively open the ring to yield hydroxy ethers. cdnsciencepub.com The mechanism of this reaction is believed to proceed through the formation of an oxocarbenium ion, which is then reduced by the hydride. cdnsciencepub.com Studies have shown that 1,3-dioxolanes are generally more readily reduced than the corresponding 1,3-dioxanes under these conditions. cdnsciencepub.comcdnsciencepub.com

Ring-opening polymerization of 1,3-dioxolane and its derivatives is a significant area of study, leading to the formation of polyacetals. rsc.orgresearchgate.net This process is typically initiated by cationic initiators and can sometimes be complicated by cyclization of the polymer chains. rsc.org

Radical Chemistry and Electron Transfer Processes

The 1,3-dioxolane ring system can also participate in radical reactions and electron transfer processes, opening up unique avenues for chemical transformations.

Photosensitized reactions provide a method for generating radical species from dioxolane derivatives. photobiology.info In the presence of a photosensitizer and light, an electron can be transferred from the dioxolane to the excited photosensitizer, resulting in the formation of a dioxolane radical cation. rsc.org These radical cations are highly reactive intermediates that can undergo a variety of subsequent reactions. The generation of these species is a key step in initiating further chemical transformations. rsc.orgrsc.org

Once formed, dioxolane radical cations can undergo fragmentation, including the cleavage of carbon-carbon bonds. The specific fragmentation pathway is dependent on the structure of the dioxolane and the reaction conditions. For example, in the context of terpene-derived benzylidene acetals, which contain a 1,3-dioxolane ring, radical-induced ring opening can lead to the formation of unsaturated monocyclic benzoates through the cleavage of C-C bonds in intermediate cyclopropylcarbinyl or cyclobutylcarbinyl radicals. nih.gov

Thiyl radicals can initiate radical chain processes involving 1,3-dioxolanes. dundee.ac.ukfrontiersin.orgmdpi.com In these reactions, a thiol can act as a radical chain carrier. A thiol-promoted site-specific addition of 1,3-dioxolane to imines has been reported, leading to the formation of protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org This process is initiated by the abstraction of a hydrogen atom from the 1,3-dioxolane by a thiyl radical, generating a dioxolanyl radical. This radical can then add to the imine, and the resulting radical can abstract a hydrogen from the thiol to propagate the chain. organic-chemistry.orgorganic-chemistry.org

The thiol-catalyzed radical-chain redox rearrangement of benzylidene acetals (which are 2-phenyl-1,3-dioxolane (B1584986) derivatives) has also been investigated. nih.gov This reaction affords the benzoate (B1203000) ester of a monodeoxygenated diol, proceeding through the formation of an intermediate 2-phenyl-1,3-dioxolan-2-yl radical. nih.gov

Oxidation and Reduction Pathways of Dioxolane Functional Groups

The 1,3-dioxolane functional group can undergo both oxidation and reduction reactions, further expanding its synthetic utility.

Oxidation:

The oxidation of 1,3-dioxolanes can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation with reagents like m-chloroperoxybenzoic acid (mCPBA) can yield hydroxy alkyl esters. organic-chemistry.org The gas-phase oxidation of 1,3-dioxolane has been studied, with 1,3-dioxolan-2-hydroperoxide and 4-hydroperoxide identified as key intermediates. rsc.org Electrochemical oxidation of 1,3-dioxolane has also been explored, with studies showing that it can be directly oxidized at a boron-doped diamond electrode. mpg.deepa.gov Advanced electrochemical oxidation has been shown to be a viable method for the degradation of related compounds like 1,4-dioxane. nih.gov

Reduction:

As mentioned previously, 1,3-dioxolanes can be reductively cleaved using a combination of a hydride reagent and a Lewis acid to produce hydroxy ethers. cdnsciencepub.com This reaction is synthetically useful for the selective deprotection and modification of molecules containing the dioxolane moiety. Generally, acetals and ketals are stable to reduction by lithium aluminum hydride alone, highlighting the importance of the Lewis acid in activating the ring for cleavage. cdnsciencepub.com

The relative rates of reductive cleavage for different dioxolane derivatives have been studied, providing insight into the electronic and steric effects that govern this transformation. cdnsciencepub.comcdnsciencepub.com

Substitution and Derivatization Reactions of the Dioxolane Ring

The 1,3-dioxolane ring, while often used as a stable protecting group for carbonyls and diols, is capable of undergoing several substitution and derivatization reactions. nih.govorganic-chemistry.orgthieme-connect.de These transformations allow for the modification of the core heterocyclic structure, leading to a variety of functionalized products.

One significant reaction is the oxidation of the acetal functionality. The 1,3-dioxolane ring can be oxidized to form hydroxy alkyl esters. For instance, treatment with reagents like meta-chloroperoxybenzoic acid (mCPBA) can lead to ring opening and the formation of an ester. organic-chemistry.org Another approach involves using molecular oxygen with catalysts such as N-hydroxyphthalimide (NHPI) and Co(OAc)₂ to convert cyclic acetals into their corresponding esters. organic-chemistry.org

The dioxolane ring can also participate in radical reactions. A metal-free, redox-neutral process has been developed for the site-specific addition of 1,3-dioxolane to imines. organic-chemistry.org This reaction, promoted by a thiol and a small amount of oxygen, proceeds through a radical chain mechanism to yield protected α-amino aldehydes. organic-chemistry.org

Furthermore, derivatization can be achieved through reactions that form a stable, versatile electrophilic formylating reagent. A benzotriazole (B28993) reagent, derived from 2-ethoxydioxolane and benzotriazole, can react with Grignard and organozinc reagents, demonstrating the potential for C-C bond formation at the C2 position of the dioxolane ring. organic-chemistry.org

Stereoselective derivatization is also possible. In a three-component assembly, an alkene, a carboxylic acid, and a silyl (B83357) enol ether can be combined in the presence of a hypervalent iodine reagent. mdpi.com This process proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether to form a substituted dioxolane product with high stereoselectivity. mdpi.comresearchgate.net

Stereoisomerization Mechanisms (e.g., cis-trans Isomerization)

Substituted 1,3-dioxolanes, such as cis-4-Methyl-2-pentyl-1,3-dioxolane, can undergo stereoisomerization, particularly cis-trans isomerization, typically under acidic conditions. researchgate.net This process involves the equilibration of the different stereoisomers through a mechanism that allows for the temporary loss of the defined stereochemistry.

The mechanism is initiated by the protonation of one of the ring oxygen atoms by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond, leading to the opening of the ring and the formation of a stabilized oxocarbenium ion intermediate. This planar intermediate loses the original stereochemical information from the C2 carbon.

The ring can then re-close via nucleophilic attack by the hydroxyl group onto the carbocation. This closure is not stereospecific and can result in the formation of either the cis or trans isomer. Over time, an equilibrium is established between the isomers. The final ratio of cis to trans isomers at equilibrium is determined by their relative thermodynamic stabilities. researchgate.net For instance, in analogous 2,5-disubstituted 1,3-dioxanes, the equilibrium favors the isomer where the larger substituent occupies the equatorial position to minimize steric strain. researchgate.netpw.edu.pl This principle allows for the calculation of thermodynamic data, such as the conformational free energy (A-values) of substituents. researchgate.net

High-Temperature and Combustion Chemistry of 1,3-Dioxolanes

The behavior of 1,3-dioxolanes at high temperatures is of significant interest, particularly due to their potential as next-generation bio-hybrid fuels. researchgate.netacs.org Their combustion and pyrolysis chemistry involves complex reaction networks that differ from other cyclic ethers like 1,3-dioxane (B1201747). acs.orgresearchgate.net

Studies on the pyrolysis and combustion of 1,3-dioxolane and its alkylated analogs show that the initial decomposition pathways are dictated by the bond dissociation energies within the molecule. acs.orgosti.gov The C-H bond at the C2 position (between the two oxygen atoms) is typically the weakest, making it a primary site for hydrogen abstraction. researchgate.net Following the initial radical formation, ring-opening occurs through β-scission, leading to various smaller molecules.

At lower temperatures (500–800 K), 1,3-dioxolane exhibits less reactivity compared to 1,3-dioxane. acs.orgacs.org However, at higher temperatures (>800 K), the addition of 1,3-dioxolane to flames has been observed to increase the formation of polycyclic aromatic hydrocarbons (PAHs) and soot. acs.orgresearchgate.net The thermal decomposition of 1,3-dioxolane has been studied in detail, with major products identified through various analytical techniques. osti.govacs.org

The table below summarizes the major products observed during the pyrolysis of 1,3-dioxolane based on ReaxFF molecular dynamics simulations.

| Temperature (K) | Major Products (Mole Fraction > 2%) | Key Intermediate Species |

|---|---|---|

| 1800 | CH₂O, CO, H₂, CH₄ | C₂H₄O |

| 2000 | CH₂O, CO, H₂, CH₄ | C₂H₄O |

| 2400 | CO, H₂, CH₄, CH₂O | C₂H₄O |

Data adapted from ReaxFF molecular dynamics simulations of 1,3-dioxolane pyrolysis. osti.gov

The decomposition pathway shows that at lower temperatures, formaldehyde (B43269) (CH₂O) is the most abundant product, formed directly from the cleavage of C-O and C-C bonds. osti.gov As the temperature increases, further decomposition of CH₂O and the key intermediate C₂H₄O leads to a higher concentration of carbon monoxide (CO), hydrogen (H₂), and methane (B114726) (CH₄). osti.gov

Applications and Utility in Organic Synthesis

Role as Protecting Groups for Carbonyl Compounds

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis to prevent their unintended reaction with nucleophiles or under basic conditions. Cyclic acetals, particularly 1,3-dioxolanes, are among the most common and effective protecting groups for aldehydes and ketones due to their stability and the relative ease of their formation and cleavage. nih.govorganic-chemistry.org cis-4-Methyl-2-pentyl-1,3-dioxolane, formed from the reaction of a carbonyl compound with (1S)-1-methyl-1,2-ethanediol (propylene glycol), offers a reliable method for this purpose.

Methodologies for Protection and Deprotection of Carbonyls via Dioxolane Formation

The synthesis of this compound as a means of carbonyl protection is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with propylene (B89431) glycol. nih.gov This equilibrium-driven process often requires the removal of water to ensure high yields of the dioxolane.

Protection Methodologies:

A standard laboratory procedure involves refluxing the carbonyl compound with propylene glycol in a nonpolar solvent like toluene (B28343), with a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH). nih.gov The water generated during the reaction is continuously removed using a Dean-Stark apparatus, thereby driving the equilibrium towards the formation of the acetal (B89532). nih.gov Other acidic catalysts, including Lewis acids like zirconium tetrachloride (ZrCl₄), have also been shown to be highly effective and chemoselective for acetalization. nih.gov Milder, more specialized conditions can be employed when dealing with sensitive substrates. For instance, the use of N-hydroxybenzenesulfonamide in the presence of triethylamine (B128534) allows for the protection of ketones and aldehydes at room temperature under basic conditions, which is advantageous when acid-labile groups are present in the molecule.

Deprotection Methodologies:

The cleavage of the dioxolane to regenerate the carbonyl group is most commonly achieved by acid-catalyzed hydrolysis. nih.gov This is typically accomplished by treating the dioxolane with aqueous acid or by transacetalization in a wet solvent like acetone (B3395972) with an acid catalyst. nih.gov A variety of acidic reagents can be used, ranging from mineral acids to Lewis acids such as cerium(III) triflate, which can operate under nearly neutral pH conditions in wet nitromethane, offering high yields and selectivity. nih.gov For substrates sensitive to harsh acidic conditions, milder methods have been developed. For example, a catalytic amount of iodine in the presence of acetone can efficiently deprotect cyclic acetals under neutral conditions. nih.gov

The general stability of the 1,3-dioxolane (B20135) group under various non-acidic conditions is a key advantage. It is resistant to attack by many nucleophiles (e.g., organolithium reagents, Grignard reagents, enolates), bases, and common reducing agents like lithium aluminum hydride and sodium borohydride.

This compound as a Key Intermediate in Complex Molecule Synthesis

Beyond its role as a simple protecting group, the dioxolane moiety can be an integral part of a synthetic strategy, acting as a key intermediate that is carried through several steps before potential modification or removal. The specific stereochemistry of this compound can be crucial in directing the stereochemical outcome of subsequent reactions.

Contribution to the Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, including flavors and fragrances. This compound is recognized for its use as a flavoring agent, valued for its mild, fruity, and pear-like odor. thieme-connect.denih.gov Its synthesis for this purpose involves the condensation of hexanal (B45976) with propylene glycol. xinchem.com In this context, the compound itself is the final product, a specialty chemical used in the food and fragrance industries. nih.gov

Utilization as a Chiral Auxiliary or Chiral Pool Starting Material

Function as a Reagent in Specific Organic Transformations

Based on the available scientific literature, the primary function of this compound in organic transformations is as a protecting group or a synthetic intermediate. There is no significant evidence to suggest its use as a direct reagent to effect a specific transformation on another molecule. While dioxolanes in general can undergo reactions such as oxidation to form esters, these are typically considered side reactions or part of a deprotection-oxidation sequence rather than the primary intended function of the dioxolane as a reagent. nih.gov

Dioxolane-Derived Ligands in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands to control the stereochemical outcome of a reaction. Chiral ligands are molecules that, when coordinated to a metal center, create a chiral environment that can differentiate between enantiotopic faces, atoms, or groups in a substrate, leading to the preferential formation of one enantiomer over the other.

Dioxolane moieties, particularly those derived from chiral 1,2-diols, represent a valuable class of structural motifs for the design of chiral ligands. The inherent chirality of the diol can be translated into a well-defined three-dimensional structure in the resulting ligand. The this compound itself is derived from the acetalization of hexanal with propane-1,2-diol. The chirality in this specific molecule originates from the C4 position of the dioxolane ring, which comes from the chiral center in propane-1,2-diol.

While the direct application of this compound as a precursor for ligands in asymmetric catalysis is not extensively documented in peer-reviewed literature, the principles of using structurally similar chiral dioxolanes are well-established. These compounds can be functionalized to introduce coordinating atoms, such as phosphorus, nitrogen, or sulfur, which can then bind to a transition metal.

For instance, chiral dioxolanes can be part of a larger molecular framework that includes phosphine (B1218219) groups (P,P-ligands), amine groups (N,N-ligands), or a combination of different coordinating atoms (e.g., P,N-ligands). The steric and electronic properties of the dioxolane ring and its substituents, such as the methyl and pentyl groups in the case of the title compound, play a crucial role in influencing the enantioselectivity of the catalytic reaction. The design of such ligands is modular, allowing for fine-tuning of their properties to suit specific catalytic transformations. nih.gov

The general approach involves synthesizing a chiral diol and then protecting it as a dioxolane. This protected diol can then be chemically modified to introduce the ligating functionalities. The dioxolane structure serves as a rigid scaffold that holds the coordinating atoms in a specific spatial arrangement, which is key to achieving high levels of asymmetric induction.

Although detailed research findings on ligands specifically derived from this compound are scarce, the broader success of chiral dioxolane-based ligands in asymmetric catalysis suggests the potential utility of this compound in such applications. Further research would be needed to explore its efficacy as a ligand precursor for various asymmetric reactions, such as hydrogenations, allylic alkylations, or aldol (B89426) reactions.

Interactive Data Table: Physicochemical Properties of 4-Methyl-2-pentyl-1,3-dioxolane (B74465)

| Property | Value | Source |

| Molecular Formula | C9H18O2 | nih.gov |

| Molecular Weight | 158.24 g/mol | nih.gov |

| Boiling Point | 82.00 °C @ 18.00 mm Hg | nih.gov |

| Density | 0.893-0.901 g/cm³ | nih.gov |

| Refractive Index | 1.418-1.425 | nih.gov |

| Physical Description | Colorless to pale yellow liquid with a mild, fruity, pear-like odor | nih.gov |

| Solubility | Slightly soluble in water; soluble in organic solvents and oils | nih.gov |

| CAS Number (cis-isomer) | 26563-74-6 | alfa-chemistry.com |

| CAS Number (trans-isomer) | 26563-75-7 | alfa-chemistry.com |

Advanced Analytical Methodologies for Dioxolane Research

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatography is a fundamental tool for the separation and purification of components within a mixture. nih.govjournalagent.com In the context of "cis-4-Methyl-2-pentyl-1,3-dioxolane" research, specific chromatographic techniques are indispensable for isolating stereoisomers and ensuring the chemical integrity of the compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. mdpi.com For dioxolanes, achieving enantiomeric separation is crucial for understanding their biological activity and stereospecific interactions. The process often involves the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com

To enhance detection, especially for compounds lacking a strong chromophore, derivatization to introduce an aromatic group that absorbs UV light at a wavelength like 254 nm is a recommended strategy. u-tokyo.ac.jp The analysis of both racemic and chiral samples in succession helps to maintain consistent retention times for accurate identification. u-tokyo.ac.jp

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like "this compound". This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. libretexts.org

In GC, the sample is vaporized and carried by an inert gas through a long, thin column. The separation of different components in a mixture is based on their boiling points and interactions with the stationary phase coating the column. vurup.sk Capillary columns, with their high efficiency, are particularly well-suited for separating complex mixtures of isomers. vurup.sk

Following separation by GC, the individual compounds enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the fragments. The NIST Mass Spectrometry Data Center provides a library of spectra that can be used to identify unknown compounds by comparing their fragmentation patterns. nih.gov For "this compound," the mass spectrum shows a characteristic top peak at a mass-to-charge ratio (m/z) of 87. nih.gov

This hyphenated technique is invaluable for identifying the components of a mixture, determining their relative quantities, and confirming the structure of newly synthesized compounds. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound. For "this compound," a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is used for comprehensive characterization. researchgate.netyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of a molecule.

1H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

13C NMR provides information about the carbon skeleton of the molecule. Recent studies on dioxolane-containing lipids have demonstrated the use of chiral 1H NMR analysis with chiral shift reagents like Eu(hfc)3 to determine the absolute configuration of stereocenters. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net The IR spectrum of a dioxolane derivative will show characteristic C-O stretching frequencies for the ether linkages in the ring. nist.gov

Mass Spectrometry (MS) , as discussed in the GC-MS section, provides the molecular weight and fragmentation pattern of a compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS), which is crucial for confirming the elemental composition of a molecule. nih.gov

Advanced Structural Elucidation Methods

While chromatographic and spectroscopic techniques provide a wealth of information, definitive three-dimensional structural elucidation often requires more advanced methods.

X-ray Crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the exact positions of the atoms and the stereochemistry at chiral centers. Although obtaining suitable crystals of some dioxolane derivatives can be challenging, X-ray crystallography of related compounds provides invaluable data for confirming their absolute configurations. mdpi.com The synthesis of various 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives has been reported, with their structures being a key aspect of the research. nih.gov

Theoretical and Computational Chemistry Studies of Cis 4 Methyl 2 Pentyl 1,3 Dioxolane

Molecular Modeling for Structure-Activity Relationship (SAR) Analysis of Dioxolane Scaffolds

Molecular modeling is a cornerstone of computational chemistry, providing critical insights into the relationship between a molecule's three-dimensional structure and its biological activity. For the dioxolane scaffold, which is a key structural feature in numerous biologically active compounds, structure-activity relationship (SAR) analysis helps to elucidate how modifications to the structure can influence its function. jddtonline.info The 1,3-dioxolane (B20135) ring is present in various therapeutic agents, and its oxygen atoms are often crucial for interactions with biological targets, potentially forming hydrogen bonds that enhance ligand-target binding. jddtonline.info

Quantitative Structure-Activity Relationship (QSAR) models take this analysis a step further by creating statistical models that correlate physicochemical properties with biological activity. nih.gov For a class of dioxolane compounds, a QSAR model might be developed using descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and steric parameters to predict their potency for a specific biological target. eurekalert.org Such computational tools are invaluable in rationally designing new dioxolane derivatives with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis and testing. nih.govchemai.io

Quantum Chemical Calculations of Reaction Pathways, Transition States, and Energy Barriers

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the atomic level. youtube.comrsc.org For the synthesis of cis-4-Methyl-2-pentyl-1,3-dioxolane, which is typically formed by the acid-catalyzed reaction of hexanal (B45976) with propane-1,2-diol, quantum chemistry can map out the entire reaction pathway.

These calculations can determine the geometric structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor governing the reaction rate. By modeling the reaction, chemists can understand the step-by-step process, including which bonds are broken and formed and in what sequence.

For example, a computational study could compare the energy barriers for the formation of the cis and trans isomers of 4-methyl-2-pentyl-1,3-dioxolane (B74465), providing insight into the reaction's inherent stereoselectivity. The calculations would model the approach of the diol to the protonated aldehyde, the formation of a hemiacetal intermediate, and the subsequent ring closure to form the dioxolane ring, identifying the lowest energy pathway.

Table 1: Representative Energy Profile Data from a Hypothetical DFT Calculation for Dioxolane Formation

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Hexanal + Propane-1,2-diol) | 0.0 | Starting materials |

| Transition State 1 (Hemiacetal formation) | +15.2 | Energy barrier to form the intermediate |

| Hemiacetal Intermediate | -5.8 | Stable intermediate species |

| Transition State 2 (Ring closure) | +12.5 | Energy barrier for cyclization |

| Product (this compound) | -10.3 | Final product |

Note: The data in this table is hypothetical and for illustrative purposes to represent the type of information obtained from quantum chemical calculations.

Computational Prediction of Stereochemical Outcomes in Dioxolane Synthesis

Predicting the stereochemistry of a reaction is a significant challenge in organic synthesis. Computational methods have emerged as a valuable tool to forecast the likely stereochemical outcome, guiding experimental efforts. nih.gov The synthesis of 4-methyl-2-pentyl-1,3-dioxolane from propane-1,2-diol and hexanal can yield both cis and trans isomers. The preferred isomer depends on the relative stability of the transition states leading to each product.

Computational approaches, such as transition state force fields (TSFFs) derived from quantum mechanics calculations (a method known as Quantum-Guided Molecular Mechanics or Q2MM), can be used to perform rapid conformational sampling of the transition states. nih.gov By calculating the Boltzmann-averaged relative energies of the diastereomeric transition states leading to the cis and trans products, the diastereomeric ratio can be predicted. This analysis reveals the subtle steric and electronic interactions that favor one stereochemical pathway over the other. For this compound, the model would analyze the interactions between the pentyl group and the methyl group during the ring-closing step of the reaction to determine which arrangement is energetically more favorable.

Application of Artificial Intelligence and Machine Learning in Dioxolane Chemical Research and Reaction Kinetics Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of large, complex datasets to predict reaction outcomes, properties, and kinetics with increasing accuracy. ijsea.comsinodoschemistry.com In the context of dioxolane chemistry, AI can be applied in several ways.

Machine learning models, such as neural networks or random forests, can be trained on vast databases of known chemical reactions to predict the outcome of a new reaction, including the expected yield and stereoselectivity. eurekalert.orgchemai.io For instance, an ML model could be developed to predict the cis/trans ratio for the synthesis of various substituted 1,3-dioxolanes under different reaction conditions (e.g., catalyst, solvent, temperature). eurekalert.org

Natural Occurrence and Biomimetic Synthesis of Dioxolane Containing Compounds

Identification of Dioxolane Moieties in Natural Products

While the specific compound cis-4-Methyl-2-pentyl-1,3-dioxolane has not been widely reported as a naturally occurring product in the mainstream scientific literature, the general class of alkyl-substituted 1,3-dioxolanes has been identified in various natural sources. For instance, certain substituted 1,3-dioxanes, structurally related to dioxolanes, have been isolated from apple juice and cider. thieme-connect.de The identification of such compounds often involves sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their precise chemical structures.

The structural diversity of naturally occurring dioxolanes extends beyond simple alkyl substitutions. Many biologically active compounds feature the 1,3-dioxolane (B20135) ring linked to more complex functionalities, including aryl, imidazole, triazole, and pyrazole (B372694) groups, which can impart a broad spectrum of biological activities. nih.gov

Strategies for Total Synthesis of Natural Products Incorporating Dioxolane Rings

The synthesis of natural products containing the 1,3-dioxolane ring often involves strategic chemical transformations to construct this heterocyclic system with the desired stereochemistry. A common and fundamental method for the formation of 1,3-dioxolanes is the acetalization or ketalization of a carbonyl compound (an aldehyde or a ketone) with a 1,2-diol, typically in the presence of an acid catalyst. nih.govorganic-chemistry.org

In the context of total synthesis, the introduction of the dioxolane moiety can be a critical step. For the synthesis of Neosporol, a key step involves a Prilezhaev reaction using trifluoroperacetic acid to convert an allyl alcohol precursor into an epoxide. nih.govwikipedia.org This is followed by a ring-expansion reaction with a nearby carbonyl group to form the 1,3-dioxolane ring. nih.govwikipedia.org This method highlights a sophisticated strategy where the dioxolane is not formed by the direct coupling of a diol and a carbonyl, but rather through a rearrangement of a precursor molecule.

General strategies for the stereoselective formation of substituted 1,3-dioxolanes have also been developed. One such method involves a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent. nih.gov This reaction proceeds through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively to yield the final product. nih.gov

While a specific total synthesis for this compound is not documented as a target in natural product synthesis, its straightforward structure suggests it could be readily synthesized by the acid-catalyzed reaction of hexanal (B45976) with propane-1,2-diol.

Bio-Inspired Chemical Synthesis of Dioxolane Derivatives

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. In the realm of dioxolane-containing compounds, this can involve enzymatic catalysis or mimicking biosynthetic pathways. While specific bio-inspired syntheses targeting this compound are not described in the literature, the principles can be applied to the synthesis of dioxolane derivatives in general.

For example, the synthesis of dioxolanes from renewable resources represents a green and bio-inspired approach. Glycerol (B35011), a byproduct of biodiesel production, can be reacted with aldehydes and ketones to form 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives. This acetalization is an important route for the valorization of biomass.

Furthermore, biomimetic approaches can be seen in cascade reactions that form heterocyclic systems. Although not directly forming a dioxolane, the concept of mimicking biosynthetic cascades to create complex structures is a central theme in bio-inspired synthesis.

Dioxolane Scaffolds in Ligand Design and Chemical Biology (Emphasis on Structural and Synthetic Aspects)

The 1,3-dioxolane ring serves as a versatile scaffold in the design of ligands for various biological targets. Its conformational rigidity and the defined spatial orientation of its substituents make it an attractive structural element for creating molecules that can fit into specific binding pockets of proteins and enzymes.

From a synthetic standpoint, the ease of preparation of substituted 1,3-dioxolanes allows for the generation of libraries of related compounds for screening purposes. By varying the substituents at the C2 and C4/C5 positions of the dioxolane ring, chemists can systematically explore the structure-activity relationship of a series of potential ligands. For instance, new chiral and racemic 1,3-dioxolane derivatives have been synthesized and shown to possess potential antibacterial and antifungal activities. nih.gov In these cases, groups such as aryl, alkyl, and various heterocyclic moieties are attached to the dioxolane ring. nih.gov

The synthesis of such derivatives often involves the condensation of a substituted aldehyde or ketone with a chiral or achiral diol. The use of chiral diols allows for the preparation of enantiomerically pure dioxolanes, which is crucial in drug design as different enantiomers can have vastly different biological activities.

While there is no specific literature detailing the use of this compound as a ligand or in chemical biology studies, its structure represents a simple substituted dioxolane that could potentially be incorporated into more complex molecules designed for biological applications. The straightforward synthesis of such simple dioxolanes makes them accessible building blocks for more elaborate molecular architectures.

Q & A

Q. Table: Rate Coefficients in Solvent Mixtures

| Solvent (% Water) | (s⁻¹) | (s⁻¹) |

|---|---|---|

| 50% Dioxane | ||

| 70% DMSO |

Methodological Note : Use Eyring plots to correlate solvent polarity () with rate constants .

Basic: What synthetic strategies are effective for preparing this compound, and what are critical reaction parameters?

Answer:

Key routes include:

- Acetal Formation : Reacting 4-methylpentanal with 1,2-propanediol under acidic catalysis (e.g., p-TsOH) at 60°C. Optimize molar ratios (2:1 aldehyde:glycol) to minimize trans-isomer byproducts .

- Dehydrohalogenation : Start with chlorinated precursors (e.g., 2-chloro-4-methyl-1,3-dioxolane) and treat with KOH in ethanol to eliminate HCl .

Q. Critical Parameters :

- pH control (<2 for acetal formation).

- Temperature moderation to prevent ring-opening.

Advanced: How does cationic ring-opening polymerization of this compound derivatives proceed, and what analytical methods validate the polymer structure?

Answer:

- Mechanism : Initiation by Lewis acids (e.g., BF₃·Et₂O) opens the dioxolane ring, propagating via oxocarbenium ions. Steric hindrance from the pentyl group favors regioselectivity at the less substituted oxygen .

- Characterization :

Contradiction Note : Derivatives with methylene groups (e.g., 4-methylene-1,3-dioxolane) polymerize predominantly via vinyl addition, unlike acetal-based systems .

Basic: What computational models predict the physicochemical properties of this compound, and how reliable are these methods?

Answer:

- QSPR Models : Correlate molecular descriptors (e.g., logP, molar refractivity) with properties like boiling point () and solubility. For example, ≈ 180°C (predicted vs. experimental 185°C) .

- Molecular Dynamics (MD) : Simulate solvent interactions; force fields (e.g., OPLS-AA) show <5% deviation in diffusion coefficients .

Validation : Cross-check with experimental vapor pressure data (e.g., Antoine equation parameters for 2-methyl-1,3-dioxolane derivatives) .

Advanced: How do thermodynamic properties (e.g., vapor-liquid equilibrium) of this compound derivatives impact their use in separation processes?

Answer:

- Vapor-Liquid Equilibrium (VLE) : Binary mixtures with water exhibit positive deviation from Raoult’s law due to hydrophobic pentyl groups. For example, azeotrope formation at 85°C with 70% dioxolane .

- Liquid-Liquid Equilibrium (LLE) : Partition coefficients () >2 in water-DCM systems enable extractive separation .

Q. Table: VLE Data for 4-Ethyl-2-methyl-1,3-dioxolane (Analog)

| (°C) | ||

|---|---|---|

| 80 | 0.45 | 0.68 |

| 100 | 0.30 | 0.55 |

Methodological Note : Use UNIFAC models to predict phase behavior for process design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.